![molecular formula C22H14ClF2N3OS B2847560 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one CAS No. 688356-16-3](/img/structure/B2847560.png)
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is often associated with biological activity, making it a subject of research in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one typically involves multiple steps, including the formation of the quinazoline ring and subsequent functionalization. The synthetic route may include:
Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of the 4-chlorophenyl and 3,4-difluoroanilino groups through nucleophilic substitution reactions.
Final Assembly: Coupling of the sulfanylethanone moiety to the functionalized quinazoline core.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the sulfanyl group, leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or anilino groups, introducing new functional groups.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to the quinazoline core’s known activity.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-chlorophenyl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used in cancer therapy.
Erlotinib: Another quinazoline-based drug with similar applications.
Lapatinib: A quinazoline derivative used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical properties compared to these similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3OS/c23-14-7-5-13(6-8-14)20(29)12-30-22-27-19-4-2-1-3-16(19)21(28-22)26-15-9-10-17(24)18(25)11-15/h1-11H,12H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSPNRJJXAPGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2847477.png)
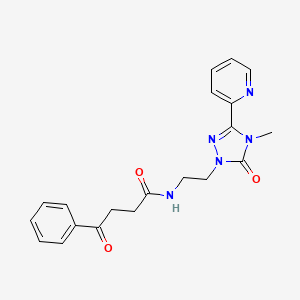
![N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B2847479.png)
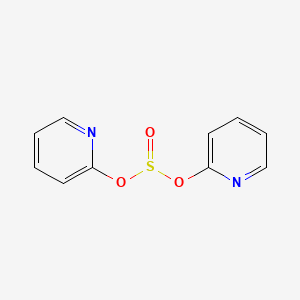
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2847483.png)
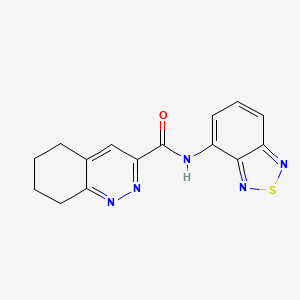
![Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2847488.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2847489.png)
![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B2847491.png)
![10,16-Dibromo-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2847492.png)
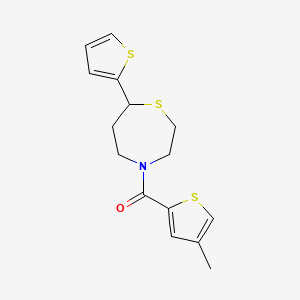
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
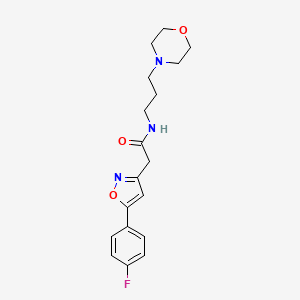
![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2847499.png)
